N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known to be a potent and selective reversible inhibitor of COX-2 .
Synthesis Analysis
While specific synthesis methods for “N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide” are not available, acetaminophen is typically synthesized from p-aminophenol reacting with acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re interested in, acetaminophen, is given by the formula C8H9NO2 . It’s important to note that the actual structure of “this compound” may differ.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound similar to the one you’re interested in, acetaminophen, include a molecular weight of 151.16 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 387.8±25.0 °C at 760 mmHg .Scientific Research Applications
Structural Analysis and Synthesis
N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds have been analyzed for their crystal structures, revealing that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. The relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide exhibit cis geometries, suggesting potential for diverse chemical interactions and activities (Gomes et al., 2015).
Antioxidant and Antibacterial Properties
One-pot, three-component synthesis protocols have been developed for the synthesis of derivatives of this compound, showcasing their antioxidant and antibacterial properties. These compounds were synthesized through reactions involving salicylaldehydes, substituted acetoacetanilides, and indoles, demonstrating significant antibacterial activity against various strains and good antioxidant activity (Subbareddy & Sumathi, 2017). Additionally, solvent-free synthesis methods have been developed for these compounds, further indicating their potential as biologically active molecules (Chitreddy & Shanmugam, 2017).
Chemosensor Applications
The compound has also been evaluated for its utility in chemosensory applications, particularly for the detection of Cu2+ and H2PO4− ions. A study demonstrated that a derivative of this compound showed an "on-off-on" fluorescence response toward these ions, highlighting its potential as a highly selective fluorescence chemosensor (Meng et al., 2018).
Anticholinesterase Activity
Further research into this compound derivatives has revealed their potential in treating neurodegenerative diseases through anticholinesterase activity. Studies have synthesized and tested various derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), discovering compounds with significant inhibitory activity, providing a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)15-10-12-4-2-3-5-16(12)24-18(15)23/h2-10H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSKUQAQXHPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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